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Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural

products and synthetic compounds with significant biological activities. Its derivatives are

integral to medicinal chemistry, finding applications as antimalarial, anticancer, antibacterial,

and anti-inflammatory agents.[1][2] Within this important class of molecules, Methyl 7-
bromoquinoline-4-carboxylate emerges as a highly versatile and valuable building block for

drug discovery and organic synthesis.

The strategic placement of the bromine atom at the 7-position and the methyl ester at the 4-

position provides two distinct and orthogonal reactive handles. This dual functionality allows for

sequential, site-selective modifications, making it an ideal starting material for the construction

of complex molecular architectures and chemical libraries for high-throughput screening.[3]

This guide provides an in-depth analysis of the physicochemical properties, spectroscopic

characterization, chemical reactivity, and synthetic applications of Methyl 7-bromoquinoline-
4-carboxylate, offering a comprehensive resource for researchers, scientists, and

professionals in drug development.
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The fundamental properties of a compound dictate its behavior in both reactive and biological

systems. The key identifiers and physical characteristics of Methyl 7-bromoquinoline-4-
carboxylate are summarized below.

Property Value Source(s)

CAS Number 220844-76-8 [4][5]

Molecular Formula C₁₁H₈BrNO₂ [4][5]

Molecular Weight 266.09 g/mol [4][6]

Appearance Solid [5]

Purity Typically ≥95% - 98% [4][5]

Predicted Boiling Point 368.7 ± 22.0 °C [7]

Predicted Density 1.557 ± 0.06 g/cm³ [7]

Predicted pKa 1.39 ± 0.27 [7]

Structural Elucidation
Methyl 7-bromoquinoline-4-carboxylate consists of a bicyclic quinoline core. A bromine atom

is substituted at the C7 position of the benzene ring, while a methyl carboxylate group is

attached to the C4 position of the pyridine ring. This arrangement is crucial to its synthetic

utility.

Caption: Structure of Methyl 7-bromoquinoline-4-carboxylate.

Solubility Profile
While specific quantitative data is not readily available in the cited literature, based on the

properties of similar aromatic esters and bromo-substituted heterocycles, a general solubility

profile can be inferred. The compound is expected to have limited solubility in water and higher

solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl

acetate, and methanol. This is a critical consideration for selecting appropriate solvent systems

for chemical reactions and purification processes like column chromatography or

recrystallization.
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Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for verifying the identity and purity of a chemical

compound. Spectroscopic techniques provide a fingerprint of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of Methyl 7-
bromoquinoline-4-carboxylate will show characteristic signals for the aromatic protons on the

quinoline ring and the methyl ester protons. The chemical shifts (δ) and coupling constants (J)

provide definitive information about the substitution pattern.

Aromatic Region (δ ~7.5-9.0 ppm): Protons on the quinoline ring will appear in this region.

The proton at C5, adjacent to the bromine-substituted C7, and the protons on the pyridine

ring (C2, C3) will have distinct chemical shifts.

Methyl Region (δ ~4.0 ppm): The three protons of the methyl ester group (-OCH₃) will

typically appear as a sharp singlet.

While a specific, publicly available spectrum for this exact compound is not provided in the

search results, data for the parent compound, 7-Bromoquinoline-4-carboxylic acid, confirms a

consistent pattern.[8]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Methyl 7-
bromoquinoline-4-carboxylate (C₁₁H₈BrNO₂), the expected molecular ion peak (M⁺) would

be at m/z 266.09. A key feature in the mass spectrum will be the characteristic isotopic pattern

of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in

two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, with almost

equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected

absorption bands include:
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~1720-1740 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretch of

the ester group.

~1500-1600 cm⁻¹: Absorptions corresponding to the C=C and C=N stretching vibrations

within the quinoline aromatic system.

~1100-1300 cm⁻¹: Bands associated with the C-O stretching of the ester.

~500-700 cm⁻¹: A band corresponding to the C-Br stretching vibration.

Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 7-bromoquinoline-4-carboxylate lies in the differential

reactivity of its two functional groups. This allows for a modular approach to building complex

molecules.

Caption: Key synthetic transformations of the title compound.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C7 position is a prime site for palladium-catalyzed cross-coupling

reactions, which are fundamental transformations in modern organic synthesis and drug

discovery.[3][9] These reactions enable the formation of new carbon-carbon and carbon-

heteroatom bonds with high efficiency and selectivity.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for introducing aryl or heteroaryl substituents

at the 7-position.[3]

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or

Nitrogen), add Methyl 7-bromoquinoline-4-carboxylate (1.0 eq.), the desired arylboronic

acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g.,

Na₂CO₃ or K₂CO₃, 2-3 eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture like

Toluene/Ethanol/Water or Dioxane/Water.
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Reaction Execution: Heat the mixture to reflux (typically 80-100 °C).

Monitoring (Self-Validation): The progress of the reaction must be monitored periodically by a

suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction proceeds to

completion and allows for optimization of the reaction time, preventing the formation of

byproducts.

Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and

extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers

are washed, dried, and concentrated. The crude product is then purified, typically by column

chromatography on silica gel.

Reactions at the Ester Group
The methyl ester at the C4 position can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (7-

bromoquinoline-4-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic (e.g., HCl)

conditions.[8][10] This carboxylic acid is a key intermediate itself, enabling further

modifications.

Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using

standard peptide coupling reagents (e.g., HATU, HBTU, EDC) to form amides. This is a

common strategy in medicinal chemistry to modulate pharmacokinetic properties and explore

structure-activity relationships (SAR).

Applications in Drug Discovery and Development
The quinoline core is a well-established pharmacophore. The ability to functionalize the 7-

position of the quinoline ring system is particularly important for developing novel therapeutics.

[1] Derivatives of 7-substituted quinolines have shown potential as inhibitors of various

biological targets. For instance, related quinoline structures are investigated for their potential

as antibacterial agents and in oncology research.[11][12]

Methyl 7-bromoquinoline-4-carboxylate serves as an ideal starting point for generating a

library of diverse compounds for screening. The synthetic pathways described above allow for
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the systematic variation of substituents at both the C7 and C4 positions, facilitating the

exploration of the chemical space around the quinoline scaffold.

Methyl 7-bromo-
quinoline-4-carboxylate

(Starting Material)

Step 1:
Pd-Catalyzed

Cross-Coupling at C7

Step 2:
Ester Hydrolysis

at C4

Step 3:
Amide Coupling

at C4

Diverse Library of
Novel Chemical Entities (NCEs)

High-Throughput
Screening (HTS)

Hit Identification

Lead Optimization

Bioactive Candidate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: From building block to bioactive candidate workflow.

Handling, Storage, and Safety
As with any laboratory chemical, proper handling and storage are paramount to ensure safety

and maintain the integrity of the compound.

Storage: Methyl 7-bromoquinoline-4-carboxylate should be stored in a tightly sealed

container in a dry, cool environment. For long-term stability, storage in a freezer at

temperatures under -20°C is recommended.

Safety Precautions: This compound is associated with several hazard statements. It may be

harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory

irritation.[13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[13]

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or

vapors.[13][14] Avoid contact with skin, eyes, and clothing.[13]

First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously

with water for several minutes. If inhaled, move the person to fresh air.[13][15] Seek

medical attention if irritation persists or if swallowed.

Conclusion
Methyl 7-bromoquinoline-4-carboxylate is a strategically designed chemical building block

with significant potential in organic synthesis and medicinal chemistry. Its well-defined

physicochemical properties and the orthogonal reactivity of its bromo and methyl ester

functionalities provide a robust platform for the development of novel compounds. The

synthetic protocols, particularly palladium-catalyzed cross-coupling reactions, offer reliable and

versatile methods for creating diverse molecular libraries. This guide has provided a

comprehensive overview of its properties, characterization, reactivity, and applications,

underscoring its value to the scientific research and drug development community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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